2-{[(3-bromophenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
2-{[(3-bromophenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound that features a bromophenyl group, a tetrahydrofuran ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-bromophenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves the condensation of a bromophenyl carboxylic acid with an amine derivative. One common method includes the use of diatomite earth immobilized with a Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-bromophenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-{[(3-bromophenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[(3-bromophenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carbonyl and amine groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(3-bromophenyl)benzamide
- 2-Amino-N-(4-chlorophenyl)benzamide
- 4-Bromo-N-(2-methylphenyl)benzamide
- 2-Amino-N-(2,6-dichlorophenyl)benzamide
Uniqueness
2-{[(3-bromophenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the presence of the tetrahydrofuran ring, which imparts additional steric and electronic properties. This structural feature can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19BrN2O3 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-[(3-bromobenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H19BrN2O3/c20-14-6-3-5-13(11-14)18(23)22-17-9-2-1-8-16(17)19(24)21-12-15-7-4-10-25-15/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,21,24)(H,22,23) |
InChI Key |
QPMYGENDFLGMFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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